1-(4-bromobenzyl)-8-(4-methoxyphenoxy)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-[(4-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines bromophenyl, methoxyphenoxy, and tetrahydropurine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the phenyl ring.
Methoxylation: Addition of the methoxy group to the phenoxy ring.
Cyclization: Formation of the tetrahydropurine ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(4-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(4-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(4-BROMOPHENYL)-1-ETHANOL: A simpler compound with a bromophenyl group and an ethanol moiety.
4-BROMOPHENYL METHYL SULFOXIDE: Contains a bromophenyl group and a sulfoxide functional group.
4-BROMOPHENYL METHYL SULFONE: Similar to the sulfoxide but with a sulfone group.
Uniqueness
1-[(4-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its complex structure, which combines multiple functional groups and ring systems
Properties
Molecular Formula |
C21H19BrN4O4 |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-8-(4-methoxyphenoxy)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19BrN4O4/c1-24-17-18(23-20(24)30-16-10-8-15(29-3)9-11-16)25(2)21(28)26(19(17)27)12-13-4-6-14(22)7-5-13/h4-11H,12H2,1-3H3 |
InChI Key |
IWGCCEFGJFBUIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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